molecular formula C15H17NO4S B4157384 N-(1,1-dioxidotetrahydrothiophen-3-yl)-3,6-dimethyl-1-benzofuran-2-carboxamide

N-(1,1-dioxidotetrahydrothiophen-3-yl)-3,6-dimethyl-1-benzofuran-2-carboxamide

Cat. No.: B4157384
M. Wt: 307.4 g/mol
InChI Key: JVPUJTIFHYKLKA-UHFFFAOYSA-N
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Description

N-(1,1-dioxidotetrahydrothiophen-3-yl)-3,6-dimethyl-1-benzofuran-2-carboxamide is a useful research compound. Its molecular formula is C15H17NO4S and its molecular weight is 307.4 g/mol. The purity is usually 95%.
The exact mass of the compound N-(1,1-dioxidotetrahydro-3-thienyl)-3,6-dimethyl-1-benzofuran-2-carboxamide is 307.08782920 g/mol and the complexity rating of the compound is 512. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biochemical Analysis

Biochemical Properties

N-(1,1-dioxidotetrahydrothiophen-3-yl)-3,6-dimethyl-1-benzofuran-2-carboxamide plays a significant role in biochemical reactions by interacting with specific enzymes and proteins. It has been identified as a potent activator of G protein-gated inwardly-rectifying potassium (GIRK) channels . These channels are crucial in regulating cellular excitability and are involved in various physiological processes. The compound’s interaction with GIRK channels involves binding to the channel subunits, leading to their activation and subsequent modulation of potassium ion flow across the cell membrane .

Cellular Effects

The effects of this compound on cellular processes are profound. It influences cell function by modulating cell signaling pathways, particularly those involving GIRK channels. The activation of these channels by the compound can lead to changes in cellular excitability, impacting processes such as neurotransmission and hormone release . Additionally, the compound has been shown to affect gene expression and cellular metabolism, further highlighting its role in cellular regulation .

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with GIRK channel subunits. This binding leads to the activation of the channels, allowing potassium ions to flow into the cell, which in turn modulates the cell’s electrical activity . The compound’s ability to activate GIRK channels is attributed to its unique structural features, which facilitate its interaction with the channel proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound exhibits good stability under experimental conditions, maintaining its activity over extended periods

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound effectively activates GIRK channels without causing significant adverse effects . At higher doses, toxic effects have been observed, including disruptions in cellular metabolism and potential toxicity to specific cell types . These findings highlight the importance of dosage optimization in therapeutic applications.

Metabolic Pathways

This compound is involved in specific metabolic pathways that include interactions with various enzymes and cofactors. The compound’s metabolism primarily involves its conversion by liver enzymes, which modify its structure and facilitate its excretion . These metabolic processes can influence the compound’s activity and its effects on metabolic flux and metabolite levels within the body .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound is efficiently taken up by cells and distributed to various tissues, where it accumulates and exerts its biological effects . Its localization within specific cellular compartments is crucial for its activity and function .

Subcellular Localization

This compound is localized within specific subcellular compartments, which is essential for its activity. The compound’s targeting signals and post-translational modifications direct it to particular organelles, where it interacts with its target proteins . This subcellular localization is critical for the compound’s ability to modulate cellular processes effectively .

Properties

IUPAC Name

N-(1,1-dioxothiolan-3-yl)-3,6-dimethyl-1-benzofuran-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17NO4S/c1-9-3-4-12-10(2)14(20-13(12)7-9)15(17)16-11-5-6-21(18,19)8-11/h3-4,7,11H,5-6,8H2,1-2H3,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JVPUJTIFHYKLKA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)C(=C(O2)C(=O)NC3CCS(=O)(=O)C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

307.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-(1,1-dioxidotetrahydrothiophen-3-yl)-3,6-dimethyl-1-benzofuran-2-carboxamide
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N-(1,1-dioxidotetrahydrothiophen-3-yl)-3,6-dimethyl-1-benzofuran-2-carboxamide
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N-(1,1-dioxidotetrahydrothiophen-3-yl)-3,6-dimethyl-1-benzofuran-2-carboxamide
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N-(1,1-dioxidotetrahydrothiophen-3-yl)-3,6-dimethyl-1-benzofuran-2-carboxamide
Reactant of Route 5
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N-(1,1-dioxidotetrahydrothiophen-3-yl)-3,6-dimethyl-1-benzofuran-2-carboxamide
Reactant of Route 6
N-(1,1-dioxidotetrahydrothiophen-3-yl)-3,6-dimethyl-1-benzofuran-2-carboxamide

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.